molecular formula C16H12O3 B11867296 Ethyl 2-acenaphthylen-5-yl-2-oxoacetate

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate

Cat. No.: B11867296
M. Wt: 252.26 g/mol
InChI Key: UFRMIXUWXXLBSZ-UHFFFAOYSA-N
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Description

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate is an organic compound that belongs to the class of acenaphthylene derivatives This compound is characterized by the presence of an ethyl ester group attached to a 2-oxoacetate moiety, which is further connected to an acenaphthylene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acenaphthylen-5-yl-2-oxoacetate typically involves the condensation of acenaphthene with ethyl oxalyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Condensation Reaction: Acenaphthene reacts with ethyl oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) to form this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient catalysts and solvents can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: The acenaphthylene ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or amines, onto the acenaphthylene ring.

Scientific Research Applications

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-acenaphthylen-5-yl-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug discovery, the compound may bind to a target protein, altering its function and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate can be compared with other acenaphthylene derivatives, such as:

    Ethyl 2-oxo-2-(thiophen-2-yl)acetate: Similar in structure but contains a thiophene ring instead of an acenaphthylene ring.

    Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate: Contains a chloropyridine moiety, used as an intermediate in the synthesis of pharmaceuticals.

    Spiroacenaphthylene Compounds: These compounds have spiro-fused cyclic structures and are used in medicinal chemistry.

Biological Activity

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of acenaphthene derivatives with ethyl acetoacetate in the presence of a catalyst. Various synthetic methodologies have been explored, including microwave-assisted synthesis and traditional reflux methods, which enhance yields and reduce reaction times.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating efficacy comparable to standard antibiotics.
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of cancer cells. In vitro assays have shown cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities

Activity TypeTest Organisms/Cell LinesResults
AntibacterialStaphylococcus aureusMIC: 32 µg/mL
Escherichia coliMIC: 64 µg/mL
AntifungalCandida albicansMIC: 16 µg/mL
AnticancerHeLa (cervical cancer)IC50: 25 µM
MCF7 (breast cancer)IC50: 30 µM
Anti-inflammatoryRAW 264.7 macrophagesInhibition of TNF-alpha production by 50% at 10 µM

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxicity Against Cancer Cells :
    In another investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. The compound showed selective toxicity towards HeLa and MCF7 cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
  • Anti-inflammatory Mechanism :
    A detailed case study explored the anti-inflammatory mechanism of this compound in a murine model of inflammation. The compound significantly reduced paw edema in treated mice compared to controls, suggesting its potential as an anti-inflammatory therapeutic .

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

ethyl 2-acenaphthylen-5-yl-2-oxoacetate

InChI

InChI=1S/C16H12O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-9H,2H2,1H3

InChI Key

UFRMIXUWXXLBSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C2C=CC3=C2C1=CC=C3

Origin of Product

United States

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